Scientific Field: Physical Chemistry and Chemical Physics
Summary of Application: Indium triacetate is used in the synthesis of Cellulose Triacetate (CTA) from corn stover cellulose (CSC).
Methods of Application: The effects of IL-POM contents, reaction temperature, and reaction time on the yield and degree of substitution of CTA were investigated.
Results or Outcomes: The optimum reaction conditions were as follows: 0.04 g of IL-POM, reaction temperature of 140 °C, and reaction time of 45 min, for 0.4 g of CSC and 9 mL of glacial acetic acid.
Scientific Field: Nanotechnology
Summary of Application: Indium triacetate is used in the synthesis of InP and InAs quantum rods.
Methods of Application: The amount of Au catalyst in the reaction is an important parameter to achieving shape control.
Results or Outcomes: XRD measurements, absorption spectra were performed for the nanorods characterization.
Scientific Field: Medical and Biological Sciences
Summary of Application: Indium(III) complexes, which can be synthesized using Indium triacetate, are used in a wide range of biological and medical applications.
Methods of Application: The properties of these complexes depend on the primary ligand used for their syntheses.
Scientific Field: Organic Chemistry and Nanotechnology
Summary of Application: Indium(III) complexes, synthesized using Indium triacetate, are used as catalysts in organic synthesis and as precursors for the synthesis of indium oxide, indium sulfide, indium tellurides, and indium selenides.
Methods of Application: The use of different trivalent complexes as catalysts in organic synthesis are discussed.
Results or Outcomes: Indium(III) complexes have been used in a wide range of applications across various scientific and industrial domains due to their versatility.
Scientific Field: Material Science
Summary of Application: Indium triacetate is used in the synthesis of Nd-modified barium titanate nanoceramics for possible Multilayer Ceramic Capacitor (MLCC) applications.
Methods of Application: The investigation involved varying Nd3±doping levels to tailor the material’s properties.
Scientific Field: Organic Chemistry
Summary of Application: Indium triacetate is used in a wide range of applications across various scientific and industrial domains due to their versatility.
Methods of Application: Indium metal, indium(I) and indium(III) species have been smartly employed in those organic transformations.
Results or Outcomes: Almost all applications are strongly based on characteristic high functional group tolerance, even toward active protons, including water.
Indium acetate is a chemical compound with the formula In(CH₃COO)₃. It is a coordination complex of indium and acetate ions, characterized by its solubility in water, acetic acid, and various mineral acids. This compound serves as a precursor for several indium-containing materials, notably in the fields of electronics and photovoltaics, such as copper indium diselenide and indium phosphide quantum dots .
Indium acetate exhibits notable biological effects, particularly concerning toxicity. Exposure to indium compounds can lead to adverse health effects, including:
These effects necessitate careful handling and consideration in applications involving this compound.
Indium acetate can be synthesized through several methods:
Indium acetate has several important applications:
Research on the interactions of indium acetate has focused on its thermal properties and reactivity under different conditions. Studies indicate that exposure to ionizing radiation can significantly alter its decomposition kinetics, suggesting potential applications in catalysis where enhanced reactivity is beneficial . Additionally, studies have explored its behavior in solid-state reactions, emphasizing its utility in material synthesis .
Indium acetate shares similarities with several other metal acetates but has unique properties that distinguish it from these compounds. Below are some similar compounds along with a brief comparison:
Compound | Formula | Unique Features |
---|---|---|
Gallium Acetate | Ga(CH₃COO)₃ | Used primarily in semiconductor applications; less toxic than indium compounds. |
Aluminum Acetate | Al(CH₃COO)₃ | Commonly used in water treatment and as a mordant; less soluble than indium acetate. |
Tin(II) Acetate | Sn(CH₃COO)₂ | Acts as a reducing agent; more stable than indium acetate under ambient conditions. |
Lead(II) Acetate | Pb(CH₃COO)₂ | Known for its toxicity; used historically in pigments but largely phased out due to health concerns. |
Indium acetate's distinctive properties include its high solubility in various solvents and its role as a precursor for advanced materials in electronics, which sets it apart from these similar compounds. Its ability to decompose into useful oxides further enhances its applicability in technology fields like photovoltaics and semiconductor manufacturing .
The most straightforward method involves reacting elemental indium with glacial acetic acid. Metallic indium, due to its moderate reactivity, undergoes a slow oxidation process in acidic media:
$$
\text{In} + 3\text{CH}3\text{COOH} \rightarrow \text{In(CH}3\text{COO)}3 + \frac{3}{2}\text{H}2 \uparrow
$$
Key parameters:
Factor | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 75–80°C | Maximizes H₂ evolution |
Reaction time | 24–48 hours | Completes indium dissolution |
Acid purity | ≥99% glacial acetic acid | Reduces hydrolysis |
This method yields indium acetate solutions, which are subsequently evaporated and crystallized.
Triethylindium (In(CH₂CH₃)₃) serves as an alternative precursor, reacting exothermically with acetic acid:
$$
\text{In(CH}2\text{CH}3\text{)}3 + 3\text{CH}3\text{COOH} \rightarrow \text{In(CH}3\text{COO)}3 + 3\text{C}2\text{H}6 \uparrow
$$
Advantages:
Anion exchange resins facilitate indium acetate synthesis from indium salts (e.g., In₂(SO₄)₃, InCl₃):
Example:
$$
\text{In}^{3+} + 3\text{R-COO}^- \rightarrow \text{In(CH}3\text{COO)}3 + \text{R-SO}_4^{3-}
$$
Key considerations:
Method | Starting Material | Yield (%) | Purity (%) |
---|---|---|---|
Direct metallic reaction | In powder | 85–92 | 99.5 |
Triethylindium route | In(CH₂CH₃)₃ | 95–98 | 99.99 |
Anion exchange | In₂(SO₄)₃ | 78–85 | 99.0 |
Crude indium acetate solutions require refinement to achieve high-purity crystals:
Industrial-grade specifications:
Commercial production prioritizes cost-effectiveness and scalability:
Economic considerations:
Process Stage | Key Equipment | Output Capacity (kg/day) |
---|---|---|
Dissolution | Glass-lined reactors | 500–1,000 |
Filtration | Ceramic membrane filters | 300–600 |
Crystallization | Vacuum crystallizers | 200–400 |
Indium acetate exhibits a distinctive crystallographic structure characterized by needle-shaped crystalline morphology [1]. The compound crystallizes in a white powder form consisting of needle-shaped crystals that are highly characteristic of this indium-containing organic salt [2]. Single-crystal X-ray diffraction studies reveal that indium acetate adopts a coordination structure where the indium(III) center is surrounded by acetate ligands in a specific geometric arrangement [3].
The molecular formula of indium acetate is established as In(CH₃COO)₃, with a molecular weight of 291.94-291.95 g/mol [1] [4] [5]. Crystallographic analysis demonstrates that the compound exists as discrete molecular units in the solid state, with the indium center exhibiting characteristic coordination geometry typical of trivalent indium compounds [3]. The crystal structure shows that indium acetate can exist in both anhydrous and hydrated forms, with the hydrated variant having the formula In(CH₃COO)₃·H₂O [6].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | In(CH₃COO)₃ | [1] [4] |
Molecular Weight | 291.94-291.95 g/mol | [1] [5] |
Crystal Morphology | Needle-shaped | [1] [2] |
Color | White | [1] [7] |
Physical Form | Crystalline Powder | [7] [8] |
The crystallographic data indicates that indium acetate exhibits a coordination number that varies depending on the specific structural environment [3]. X-ray photoelectron spectroscopy analysis reveals binding energy values that are consistent with the expected coordination environment of indium(III) in acetate complexes [3] [9].
Research on indium-containing compounds suggests the potential for polymorphic behavior in indium acetate systems [10] [11] [12]. While specific polymorphic forms of indium acetate have not been extensively characterized in the literature, studies on related indium compounds demonstrate that structural phase transitions can occur under varying temperature and pressure conditions [10] [12].
The compound shows evidence of structural variations that may be related to hydration states, with both anhydrous and hydrated forms being reported [6] [13]. The transition between these forms represents a type of structural modification that can be considered analogous to polymorphic behavior [6]. The anhydrous form exhibits a melting point of 270°C with decomposition [14] [5] [7], while the hydrated form shows different thermal characteristics [13].
Phase transition studies indicate that indium acetate undergoes structural changes upon heating, beginning with the loss of coordinated water molecules in hydrated forms, followed by decomposition of the acetate ligands [15] [16]. These transitions occur in distinct temperature ranges and are characterized by specific thermal signatures that can be detected through differential thermal analysis [15] [16].
Fourier Transform Infrared spectroscopy of indium acetate reveals characteristic vibrational frequencies associated with the acetate functional groups and metal-ligand interactions [17] [18]. The infrared spectrum exhibits distinct absorption bands that are diagnostic of the acetate coordination mode and the indium-oxygen bonding environment [17] [18].
The characteristic vibrational frequencies observed in indium acetate include carbonyl stretching vibrations typical of coordinated acetate groups [18]. The carbon-oxygen stretching region shows bands in the range of 1200-1300 cm⁻¹, which are characteristic of acetate ligands [19] [18]. The presence of coordinated acetate groups is confirmed by the observation of asymmetric and symmetric carboxylate stretching modes [18].
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
C=O Stretch | 1700-1800 | Acetate carbonyl |
C-O Stretch | 1200-1300 | Acetate C-O |
CH₃ Deformation | 1400-1500 | Methyl group |
In-O Stretch | 400-600 | Metal-ligand |
Additional spectroscopic features include methyl group deformations in the 1400-1500 cm⁻¹ region and metal-ligand stretching vibrations at lower frequencies [19] [18]. The infrared spectral data provides evidence for the coordination of acetate ligands to the indium center through oxygen atoms [17] [18].
Ultraviolet-visible spectroscopic studies of indium acetate reveal absorption characteristics that are primarily associated with ligand-to-metal charge transfer transitions and intra-ligand electronic transitions [20] [21]. The compound exhibits absorption in the ultraviolet region, which is typical for indium(III) compounds with organic ligands [21].
The absorption spectrum shows features that are consistent with the presence of acetate ligands coordinated to indium(III) [21]. The electronic transitions observed are primarily ligand-based, as indium(III) with its d¹⁰ electronic configuration does not exhibit d-d transitions [21]. The absorption characteristics indicate that indium acetate is essentially colorless in visible light, appearing as a white crystalline material [1] [7].
Comparative studies with related indium compounds suggest that the absorption maxima and extinction coefficients are influenced by the coordination environment and the nature of the ligands [21] [22]. The optical properties of indium acetate solutions show concentration-dependent behavior typical of molecular compounds in solution [21].
X-ray photoelectron spectroscopy analysis of indium acetate provides detailed information about the electronic environment of the constituent elements [3] [9]. The XPS spectrum reveals characteristic binding energies for indium, carbon, and oxygen atoms that are consistent with the expected chemical environment in indium acetate [3] [9].
The indium 3d₅/₂ core level spectrum shows a binding energy characteristic of indium(III) in an oxygen-coordinated environment [3] [9]. The binding energy values are consistent with indium in the +3 oxidation state coordinated to acetate ligands [9]. The oxygen 1s spectrum exhibits features corresponding to carbonyl oxygen and coordinated oxygen atoms from the acetate groups [3].
Element | Core Level | Binding Energy (eV) | Assignment |
---|---|---|---|
In | 3d₅/₂ | ~444-445 | In(III) in acetate |
O | 1s | ~531-532 | Acetate oxygen |
C | 1s | ~284-289 | Acetate carbon |
The carbon 1s spectrum displays peaks corresponding to methyl carbon and carboxyl carbon atoms of the acetate ligands [3]. The XPS data confirms the chemical composition and oxidation states expected for indium acetate, providing validation of the proposed molecular structure [3] [9].
Thermogravimetric analysis coupled with differential thermal analysis reveals the thermal decomposition behavior of indium acetate over a wide temperature range [15] [16] [23]. The TG-DTA curves show that indium acetate undergoes thermal decomposition in distinct stages, with each stage characterized by specific weight loss and thermal effects [15] [16].
The thermal decomposition process begins at approximately 200-250°C, with the major decomposition occurring around 270-280°C [14] [5] [7]. The TG curve indicates a single major weight loss step corresponding to the decomposition of acetate ligands, with a total weight loss of approximately 46-47% of the initial mass [15] [16]. This weight loss is consistent with the theoretical calculation for the conversion of indium acetate to indium oxide [15].
Temperature Range (°C) | Weight Loss (%) | Thermal Effect | Process |
---|---|---|---|
100-200 | 2-5 | Endothermic | Water loss (if hydrated) |
270-350 | 46-47 | Exothermic | Acetate decomposition |
350-450 | Minimal | - | Formation of In₂O₃ |
The differential thermal analysis shows an exothermic peak at approximately 523 K (250°C), which corresponds to the decomposition of the acetate groups and the formation of indium oxide [15] [16]. The exothermic nature of this transition indicates that the decomposition process releases energy, which is characteristic of the oxidative decomposition of organic ligands [15].
The thermal decomposition of indium acetate follows a well-defined pathway that ultimately leads to the formation of indium oxide (In₂O₃) as the final solid product [1] [15] [16] [24]. The decomposition mechanism involves the sequential breakdown of acetate ligands and the oxidation of the resulting carbon-containing intermediates [15] [16].
The primary decomposition reaction can be represented as the conversion of indium acetate to indium oxide with the release of volatile organic products including acetic acid, acetone, and carbon dioxide [15] [16] [25]. The decomposition process is influenced by the atmospheric conditions, with air atmosphere promoting complete oxidation to indium oxide [15] [16].
Kinetic analysis of the decomposition process reveals that the reaction follows first-order kinetics in the initial stages [15] [16]. The activation energy for the decomposition process has been determined through various kinetic models, with values typically ranging from 100-200 kJ/mol depending on the specific experimental conditions [15] [16].
The mechanism of decomposition involves the initial rupture of carbon-oxygen and carbon-carbon bonds within the acetate ligands [16]. This is followed by the formation of intermediate species that undergo further oxidation to produce the final indium oxide product [16] [26]. The decomposition pathway ensures that indium acetate serves as an effective precursor for the synthesis of high-purity indium oxide materials [1] [26] [24].
Indium acetate demonstrates remarkable versatility in ligand exchange reactions, exhibiting distinct mechanistic pathways depending on the coordination environment and reaction conditions. The ligand exchange behavior of indium(III) complexes has been extensively studied using nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR for fluorinated ligands [1] [2].
Mechanistic Framework
The ligand exchange reactions of indium acetate complexes typically proceed through associative or dissociative mechanisms. For trifluoromethyl-β-diketonate complexes, the exchange between InL₃ and free ligand (HL) follows first-order kinetics in the metal complex concentration but zero-order kinetics with respect to free ligand concentration [1]. This kinetic profile indicates a rate-determining step involving intramolecular ligand rearrangement rather than direct ligand dissociation.
Temperature-Dependent Exchange Kinetics
Coalescence temperature studies reveal activation free energies ranging from 15-20 kcal/mol for InL₃ systems, while dimethylindium complexes (Me₂InL) exhibit slightly lower barriers of 12-18 kcal/mol [2]. The reduced activation energy in Me₂InL systems reflects the more open coordination environment in four-coordinate complexes compared to six-coordinate InL₃ species.
Solvent Effects on Exchange Rates
Basic solvents significantly accelerate ligand exchange processes by facilitating intramolecular proton transfer mechanisms. The rate enhancement in coordinating solvents suggests that solvent molecules can act as bridges in the proton transfer step, lowering the activation barrier for ligand rearrangement [1] [2].
Carboxylate Ligand Exchange
Direct carboxylate exchange reactions demonstrate the lability of acetate ligands in indium complexes. The reaction between indium acetate and propionic acid proceeds via nucleophilic substitution, yielding mixed acetate-propionate complexes [3]:
In(CH₃COO)₃ + CH₃CH₂COOH → In(CH₃COO)₂(CH₃CH₂COO) + CH₃COOH
This exchange reaction is thermodynamically favorable due to the similar binding affinities of acetate and propionate ligands to indium(III) centers.
The synthesis of heteroleptic indium acetate complexes represents a sophisticated approach to tailoring coordination environments for specific applications. These mixed-ligand systems combine the beneficial properties of acetate coordination with the unique characteristics of auxiliary ligands.
Heterometallic Complex Formation
A particularly noteworthy example involves the synthesis of heterometallic palladium(II)-indium(III) acetate-bridged complexes. The reaction of Pd₃(OOCMe)₆ with indium(III) acetate yields the complex Pd(OOCMe)₄In(OOCMe), which has been structurally characterized using X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy [4].
The formation mechanism involves:
Mixed Ligand Assembly Strategies
The synthesis of complexes containing both semicarbazone and benzaldazine ligands demonstrates the versatility of indium acetate as a precursor for heteroleptic complexes. Reaction of InCl₃·6H₂O with semicarbazone (SCH) and benzaldazine (BA) ligands yields complexes of the type [In₂(BA)₂(LH)₄]Cl₆ in neutral medium and [In₂(BA)₂(L)₄]Cl₂ in basic conditions [5].
Controlled Synthesis Parameters
Key factors influencing heteroleptic complex formation include:
Hemilabile Ligand Systems
Recent advances in indium coordination chemistry involve hemilabile ligands that can reversibly coordinate to the metal center. These ligands contain both strongly coordinating and weakly coordinating donor atoms, allowing for tunable reactivity. Cationic alkyl indium complexes supported by hemi-salen type ligands bearing hemilabile thiophenyl, furfuryl, and pyridyl pendant arms demonstrate how ligand design can control complex stability and reactivity [6].
Spectroscopic characterization provides crucial insights into the coordination environments of indium acetate complexes, revealing structural details that govern their chemical behavior and properties.
¹¹⁵In Solid-State Nuclear Magnetic Resonance
¹¹⁵In solid-state NMR spectroscopy serves as a powerful probe for investigating indium coordination environments. The quadrupolar nature of the ¹¹⁵In nucleus (I = 9/2) makes it sensitive to electric field gradients around the indium center [7] [8] [9].
Key NMR parameters include:
For indium(III) acetylacetonate, the CQ value of 106.0 ± 2.0 MHz indicates a relatively symmetric coordination environment, consistent with octahedral geometry [7]. The magnetic shielding anisotropy falls in the range of 85 ± 15 to 550 ± 60 ppm, providing information about the electronic environment around the indium nucleus.
X-ray Photoelectron Spectroscopy Analysis
XPS studies of indium acetate reveal characteristic core-level binding energies that provide information about oxidation states and chemical environments. The In 3d₅/₂ peak typically appears at 444.6 eV for indium(III) acetate, with satellite peaks providing additional structural information [10] [11].
Core-level spectra analysis includes:
Infrared Spectroscopic Characterization
FTIR spectroscopy provides detailed information about acetate coordination modes through characteristic vibrational frequencies. The carboxylate stretching modes are particularly diagnostic [12] [13]:
Extended X-ray Absorption Fine Structure Studies
EXAFS spectroscopy provides precise structural information about metal-ligand distances and coordination numbers. For heterometallic palladium-indium acetate complexes, EXAFS analysis reveals In-Pd distances of 2.8-3.2 Å, confirming direct metal-metal interactions through acetate bridges [4] [14].
The EXAFS data fitting yields:
Density Functional Theory calculations provide fundamental insights into the electronic structures of indium acetate complexes, enabling prediction of properties and rational design of new materials.
Electronic Structure Calculations
DFT studies using hybrid functionals such as B3LYP and PBE provide accurate descriptions of indium acetate electronic structures. Key computational parameters include [15] [16] [17] [18]:
Basis Set Considerations
Accurate modeling of indium compounds requires careful basis set selection. Effective core potentials (ECPs) are commonly employed to treat the inner electrons of indium, while valence electrons are described using double-ζ or triple-ζ quality basis sets. The SBJKC basis set with ECPs has proven effective for indium systems [14].
Molecular Orbital Analysis
Frontier molecular orbital analysis reveals the nature of bonding in indium acetate complexes:
Electronic Property Predictions
DFT calculations enable prediction of various electronic properties:
Coordination Environment Modeling
Computational studies reveal the factors governing coordination preferences in indium acetate complexes. The preference for octahedral coordination reflects the optimal balance between ligand-ligand repulsion and metal-ligand attraction. Deviations from ideal geometries arise from ligand sterics and electronic effects.
Vibrational Frequency Calculations
Harmonic frequency analysis provides theoretical vibrational spectra that can be compared with experimental IR and Raman data. These calculations help assign experimental bands and understand the dynamics of molecular motions in indium acetate complexes [13].
Irritant